

An In-depth Technical Guide to the Amidine Steroid RU5135

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RU5135	
Cat. No.:	B10770771	Get Quote

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and pharmacological actions of **RU5135**, a potent convulsant steroid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This document details the compound's mechanism of action as a dual antagonist of GABAa and glycine receptors, presents its known chemical and physical properties in a structured format, and outlines key experimental methodologies for its study.

Chemical and Physical Properties

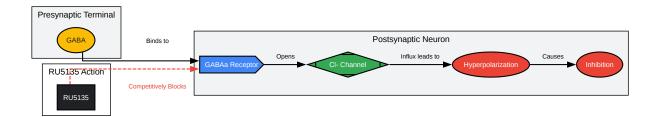
RU5135 is a synthetic organic compound classified as an amidine steroid. Its core structure is an androstane skeleton, which is characteristic of steroid hormones. The following tables summarize the known identifiers and physicochemical properties of **RU5135**.

Table 1: Compound Identification

Identifier	Value	
IUPAC Name	$(3\alpha,5\beta)$ -3-Hydroxy-16-imino-17-aza-androstan- 11-one	
CAS Number	78774-26-2	
Chemical Formula	C18H28N2O2	
Molecular Weight	304.43 g/mol	
SMILES	C[C@]12CCINVALID-LINK CC[C@H]3O">C@HC4=CC(=O)C[C@H]4C	
InChI	InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7- 10(17)3-4-12-13-8-15(19)20-18(13,2)9- 14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3, (H2,19,20)/t10-,11+,12+,13+,16-,17+,18+/m1/s1	
Synonyms	RU-5135, R-5135	

Table 2: Physicochemical Properties

Property	- Value
XLogP3	2.6
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bond Count	0
Topological Polar Surface Area	63.8 Ų
Heavy Atom Count	22
Complexity	468
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Not reported



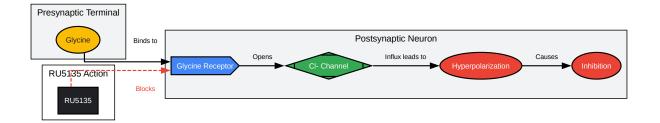
Mechanism of Action and Signaling Pathways

RU5135 exerts its potent effects on the central nervous system primarily through the antagonism of two major inhibitory neurotransmitter receptors: the γ-aminobutyric acid type A (GABAa) receptor and the glycine receptor (GlyR). This dual antagonism disrupts normal inhibitory neurotransmission, leading to hyperexcitability and convulsant activity.

Antagonism of the GABAa Receptor

RU5135 acts as a competitive antagonist at the GABAa receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[1] It binds to the receptor at a site that overlaps with the binding site for the endogenous agonist GABA. By competitively inhibiting GABA binding, **RU5135** prevents the opening of the receptor's associated chloride ion channel. This blockade of chloride influx prevents the hyperpolarization of the postsynaptic neuron, thereby reducing the inhibitory postsynaptic potential (IPSP) and increasing neuronal excitability.

Click to download full resolution via product page


RU5135 competitively antagonizes the GABAa receptor.

Antagonism of the Glycine Receptor

In the spinal cord and brainstem, **RU5135** is a potent antagonist of the glycine receptor, another important ligand-gated chloride channel responsible for inhibitory neurotransmission.[2] Its action at the glycine receptor is similar to that of the classic glycine antagonist, strychnine. **RU5135** binds to the glycine receptor and prevents the binding of glycine, thereby inhibiting the

influx of chloride ions and reducing inhibitory signaling. This effect contributes significantly to its convulsant properties.

Click to download full resolution via product page

RU5135 potently blocks the glycine receptor.

Experimental Protocols

The following sections provide overviews of key experimental methodologies used to characterize the pharmacological profile of **RU5135**.

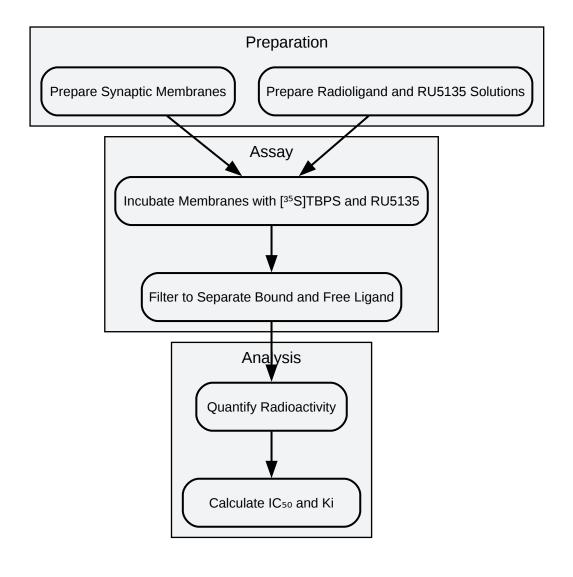
Radioligand Binding Assay: [35S]TBPS Displacement

This assay is used to determine the affinity of **RU5135** for the GABAa receptor ionophore binding site, which is labeled by the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).

Objective: To quantify the binding affinity of **RU5135** to the GABAa receptor complex.

Materials:

- Synaptic membrane preparation from rodent cerebral cortex.
- [35S]TBPS (specific activity ~80-120 Ci/mmol).
- RU5135 stock solution.



- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl).
- Non-specific binding control (e.g., 10 μM picrotoxin).
- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- Membrane Preparation: Homogenize rodent cerebral cortex in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA.
 Resuspend the final pellet in the incubation buffer.
- Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [35S]TBPS (typically 1-2 nM), and varying concentrations of RU5135.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific [35S]TBPS binding against the logarithm of the **RU5135** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).

Click to download full resolution via product page

Workflow for a [35S]TBPS radioligand binding assay.

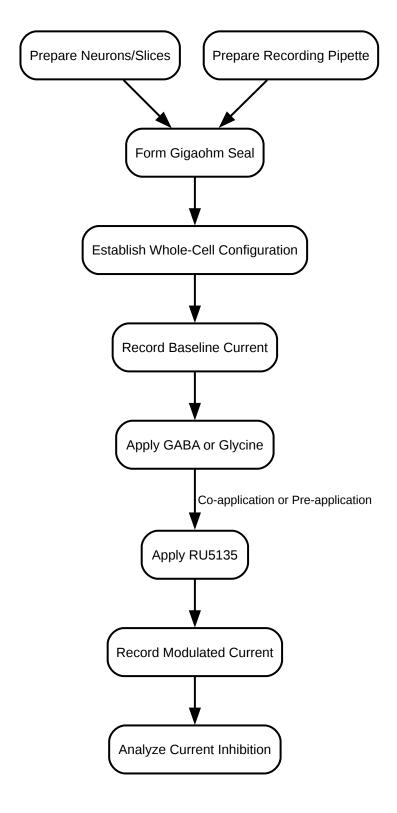
Electrophysiology: Patch-Clamp Recording

Patch-clamp electrophysiology is employed to directly measure the effects of **RU5135** on the function of GABAa and glycine receptors in individual neurons.

Objective: To characterize the antagonistic effects of **RU5135** on GABA- and glycine-evoked currents.

Materials:

Cultured neurons or acute brain slices.



- Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
- Borosilicate glass capillaries for pulling micropipettes.
- Intracellular solution (e.g., containing KCl or CsCl).
- Extracellular solution (artificial cerebrospinal fluid, aCSF).
- · GABA and glycine stock solutions.
- RU5135 stock solution.
- Drug application system (e.g., perfusion or puffer).

Procedure:

- Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
- Pipette Preparation: Pull glass micropipettes and fill with intracellular solution.
- Seal Formation: Approach a neuron with the micropipette and form a high-resistance ($G\Omega$) seal.
- Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.
- Current Recording: Clamp the neuron at a specific holding potential (e.g., -60 mV) and record baseline membrane current.
- Agonist Application: Apply a known concentration of GABA or glycine to evoke an inward chloride current.
- Antagonist Application: Co-apply RU5135 with the agonist or pre-apply RU5135 before agonist application.
- Data Acquisition and Analysis: Record the changes in the agonist-evoked current in the
 presence of RU5135. Analyze the reduction in current amplitude to determine the potency
 and mechanism of antagonism (e.g., competitive vs. non-competitive).

Click to download full resolution via product page

Workflow for a patch-clamp electrophysiology experiment.

Conclusion

RU5135 is a valuable pharmacological tool for studying the roles of GABAergic and glycinergic inhibition in the central nervous system. Its potent and dual antagonistic action at GABAa and glycine receptors makes it a powerful convulsant agent for in vitro and in vivo models of epilepsy and neuronal hyperexcitability. The experimental protocols outlined in this guide provide a foundation for the further investigation of this and similar compounds. Further research is warranted to fully elucidate its binding site and to explore the potential for developing more selective antagonists based on its unique steroid structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. jmautosports.com [jmautosports.com]
- 2. Glycine antagonism by RU 5135 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Amidine Steroid RU5135]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770771#ru5135-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com